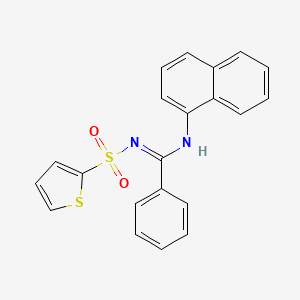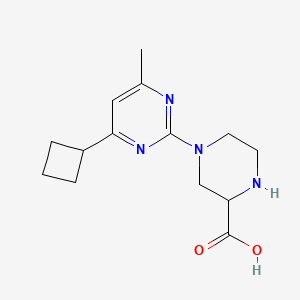
N-1-naphthyl-N'-(2-thienylsulfonyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-naphthyl-N'-(2-thienylsulfonyl)benzenecarboximidamide, commonly referred to as NTBC, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was originally developed as a treatment for hereditary tyrosinemia type 1 (HT-1), a rare metabolic disorder that affects the liver. However, recent research has suggested that NTBC may have broader applications in the treatment of other diseases as well.
Mécanisme D'action
The mechanism of action of NTBC is complex and varies depending on the disease being studied. In general, NTBC works by blocking the activity of specific enzymes that are involved in disease progression. For example, in cancer research, NTBC blocks the activity of tyrosine kinases, which are enzymes that are overexpressed in many types of cancer and play a key role in tumor growth and proliferation. In diabetes research, NTBC blocks the activity of HPPD, which is an enzyme that is involved in the production of glucose in the liver. By blocking HPPD, NTBC reduces the amount of glucose produced by the liver, which can help to control blood glucose levels in patients with diabetes.
Biochemical and Physiological Effects
The biochemical and physiological effects of NTBC vary depending on the disease being studied. In general, NTBC has been shown to have a positive impact on liver function, glucose metabolism, and tumor growth. In liver disease research, NTBC has been shown to reduce the production of toxic metabolites that accumulate in patients with N-1-naphthyl-N'-(2-thienylsulfonyl)benzenecarboximidamide, which can improve liver function and reduce the risk of liver cancer. In diabetes research, NTBC has been shown to improve insulin sensitivity and reduce blood glucose levels by blocking the production of glucose in the liver. In cancer research, NTBC has been shown to inhibit the growth of tumor cells by blocking the activity of tyrosine kinases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NTBC in lab experiments is that it is a small molecule drug that can be easily synthesized and purified. This makes it an ideal candidate for drug development studies, as it can be easily modified to improve its efficacy and reduce its toxicity. However, one of the main limitations of using NTBC in lab experiments is that it is a relatively new drug that has not been extensively studied in humans. As a result, there is still much that is unknown about its long-term safety and efficacy.
Orientations Futures
There are many potential future directions for research on NTBC. Some possible areas of focus include:
1. Developing new formulations of NTBC that are more effective and less toxic than the current formulation.
2. Studying the long-term safety and efficacy of NTBC in humans, particularly in patients with liver diseases and cancer.
3. Investigating the potential use of NTBC in combination with other drugs to improve its efficacy and reduce its toxicity.
4. Exploring the role of NTBC in other diseases, such as metabolic disorders and neurological disorders.
5. Developing new methods for synthesizing and purifying NTBC that are more efficient and cost-effective.
Overall, NTBC is a promising drug that has the potential to be used in the treatment of a variety of diseases. However, further research is needed to fully understand its mechanism of action, as well as its long-term safety and efficacy in humans.
Méthodes De Synthèse
NTBC can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of 2-naphthol with 2-thiophenesulfonyl chloride, followed by the addition of benzenecarboximidamide. The resulting compound is then purified using column chromatography to obtain pure NTBC.
Applications De Recherche Scientifique
NTBC has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and liver diseases. In cancer research, NTBC has been shown to inhibit the growth of tumor cells by blocking the activity of tyrosine kinases, which are enzymes that play a key role in cell growth and proliferation. In diabetes research, NTBC has been shown to improve insulin sensitivity and reduce blood glucose levels by blocking the activity of a specific enzyme called 4-hydroxyphenylpyruvate dioxygenase (HPPD). In liver disease research, NTBC has been shown to improve liver function and reduce the risk of liver cancer by blocking the production of toxic metabolites that accumulate in patients with N-1-naphthyl-N'-(2-thienylsulfonyl)benzenecarboximidamide.
Propriétés
IUPAC Name |
N-naphthalen-1-yl-N'-thiophen-2-ylsulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S2/c24-27(25,20-14-7-15-26-20)23-21(17-9-2-1-3-10-17)22-19-13-6-11-16-8-4-5-12-18(16)19/h1-15H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCIRKQRLRFNBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CS2)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CS2)/NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5323512.png)

![5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323525.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-2-[3-(1-naphthylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5323533.png)
![ethyl 2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5323538.png)
![N,N-diethyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B5323543.png)
![1'-(1-benzofuran-2-ylmethyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5323562.png)

![3-{[2-(2-chloro-6-fluorophenyl)-1H-imidazol-1-yl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5323572.png)
![N-(2-furylmethyl)-2-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-4-morpholinecarboxamide](/img/structure/B5323576.png)
![1-[3-(diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323592.png)
![N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5323599.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5323605.png)
![3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5323612.png)